molecular formula C14H10N4O3 B2627706 (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide CAS No. 946312-58-9

(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2627706
CAS No.: 946312-58-9
M. Wt: 282.259
InChI Key: LFROVNYQLFMREF-VOTSOKGWSA-N
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Description

The compound (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic molecule featuring both oxazole and oxadiazole rings

Properties

IUPAC Name

(E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-12(7-6-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-8-9-15-21-11/h1-9H,(H,16,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFROVNYQLFMREF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide typically involves the formation of the oxazole and oxadiazole rings followed by their coupling with a phenylprop-2-enamide moiety. The preparation methods often include:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and prop-2-enamide moieties.

    Reduction: Reduction reactions can target the oxazole and oxadiazole rings, leading to the formation of reduced heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of oxazole and oxadiazole rings is known to impart biological activity, making it a candidate for drug development. Studies have shown that such compounds can exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields .

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of oxazole and oxadiazole rings within a single molecule. This dual functionality imparts a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound (2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of 298.30 g/mol. The structure features a phenylpropene moiety linked to an oxadiazole and oxazole ring system, which may contribute to its biological activities.

Biological Activity Overview

Recent studies have indicated that compounds similar to This compound exhibit various biological activities including:

  • Anticonvulsant Activity :
    • Cinnamamide derivatives have been identified as potential anticonvulsants. For instance, the compound S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant effects in various animal models of epilepsy with effective doses (ED50) ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used . This suggests that similar compounds may also exhibit anticonvulsant properties.
  • Antiviral Activity :
    • A related series of compounds has shown efficacy against dengue virus polymerase. These compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating submicromolar activity against all four serotypes of the dengue virus . This highlights the potential for developing antiviral agents based on the oxadiazole framework.
  • Cytotoxicity and Safety Profile :
    • The safety profile of cinnamamide derivatives has been evaluated in cell lines such as HepG2 and H9c2, revealing no significant cytotoxicity at concentrations up to 100 µM . This indicates a favorable safety margin for further development.

The mechanisms by which these compounds exert their biological effects are still under investigation but may involve:

  • Modulation of Neurotransmitter Systems : The anticonvulsant activity is likely mediated through interactions with neurotransmitter receptors or ion channels involved in seizure activity.
  • Inhibition of Viral Polymerases : The antiviral activity is attributed to the inhibition of viral RNA synthesis by targeting the dengue virus polymerase .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundBiological ActivityKey Findings
1S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideAnticonvulsantED50 values indicate effectiveness in multiple seizure models
25-substituted oxadiazolesAntiviralSubmicromolar inhibition against dengue virus
3Cinnamamide derivativesCytotoxicityNo significant cytotoxicity observed up to 100 µM

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